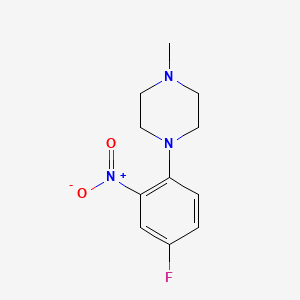

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

CAS No.: 432531-43-6

Cat. No.: VC2342325

Molecular Formula: C11H14FN3O2

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 432531-43-6 |

|---|---|

| Molecular Formula | C11H14FN3O2 |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine |

| Standard InChI | InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | SVXUJOMAWXJSIK-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is characterized by a specific molecular structure featuring a fluorine atom at the 4-position and a nitro group at the 2-position of a phenyl ring, which is connected to a piperazine ring substituted with a methyl group. This unique combination of functional groups contributes to its distinctive chemical and biological properties, making it valuable for research applications.

Basic Identification and Physical Properties

The compound is identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 432531-43-6 |

| Molecular Formula | C11H14FN3O2 |

| Molecular Weight | 239.25 g/mol |

| Physical Form | Solid |

| Purity (Commercial Grade) | 97% |

Structural Features

The compound's distinctive structure is characterized by:

-

A phenyl ring with a fluorine atom at the 4-position

-

A nitro group at the 2-position of the phenyl ring

-

A 4-methylpiperazine moiety attached to the phenyl ring

The specific positioning of these functional groups creates a unique electronic environment that influences the compound's reactivity and potential interaction with biological targets .

Chemical Identifiers

Additional chemical identifiers used in scientific databases include:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine |

| InChI | InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 |

| InChIKey | SVXUJOMAWXJSIK-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)N+[O-] |

Synthesis Methods

The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine typically involves several reaction steps, beginning with readily available precursors. The synthetic pathways aim to efficiently create the core structure with the specific functional groups positioned correctly.

General Synthetic Route

The synthesis generally begins with 4-fluoro-2-nitroaniline, which undergoes reaction with 4-methylpiperazine. The process primarily involves nucleophilic substitution reactions where the aniline derivative reacts with the piperazine to form the desired compound. The fluorine atom at the 4-position and the nitro group at the 2-position of the phenyl ring create an activated system for nucleophilic aromatic substitution reactions with the amine group of 4-methylpiperazine.

Reaction Conditions

Typical reaction conditions for the synthesis include:

-

Use of polar aprotic solvents (DMF, DMSO, etc.)

-

Moderately elevated temperatures (80-120°C)

-

Extended reaction times (several hours)

-

Base addition to neutralize hydrogen halide byproducts

-

Purification through recrystallization or column chromatography

These conditions are designed to facilitate the nucleophilic substitution reaction while minimizing side reactions that might reduce yield or purity.

Chemical Reactions and Mechanisms

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine can participate in various chemical reactions due to its functional groups, each offering distinct reactivity profiles.

Reactions Involving the Nitro Group

The nitro group can undergo reduction reactions to form an amino group under appropriate conditions. This transformation can be accomplished using various reducing agents such as:

-

Hydrogen gas with palladium catalysts

-

Iron or zinc in acidic conditions

-

Sodium borohydride with transition metal catalysts

-

Sodium dithionite in basic conditions

The resulting amino derivative would have significantly different electronic properties and reactivity patterns compared to the parent compound.

Reactions Involving the Fluorine Atom

The fluorine atom at the 4-position can participate in nucleophilic aromatic substitution reactions with various nucleophiles:

-

Reaction with amines to form amino derivatives

-

Reaction with thiols to form thioether derivatives

-

Reaction with alkoxides to form ether derivatives

These reactions typically require activation by the electron-withdrawing nitro group, which facilitates the nucleophilic attack at the carbon bearing the fluorine atom.

Reactions Involving the Piperazine Ring

The piperazine moiety can undergo various transformations:

-

Further alkylation at the nitrogen bearing the methyl group

-

Acylation reactions to form amide derivatives

-

Oxidation of the nitrogen atoms under specific conditions

-

Formation of quaternary ammonium salts

These reactions allow for further functionalization of the molecule, potentially expanding its application scope in various research areas.

| Supplier | Product Code | Available Quantities | Purity |

|---|---|---|---|

| Thermo Scientific/Alfa Aesar | 15498166 | 250 mg, 1 g, 5 g | 97% |

| Sigma-Aldrich/Combi-Blocks | COM448611476 | 1 g | Specified by manufacturer |

| Supplier | Package Size | Approximate Price (USD) |

|---|---|---|

| Sigma-Aldrich | 1 g | $91.00 |

Research Findings and Future Directions

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly in the development of therapeutic agents. The specific research on 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is still evolving, with several areas showing promise.

Current Research Status

Current research on this compound and related derivatives focuses on:

-

Structure-activity relationship studies to determine key molecular features for biological activity

-

Development of synthetic methodologies for more efficient preparation

-

Exploration of chemical modifications to enhance specific properties

-

Investigation of potential applications in various therapeutic areas

The unique combination of functional groups in this compound provides multiple avenues for research exploration.

Future Research Directions

Future research should focus on:

-

Elucidating the compound's specific mechanisms of action with various biological targets

-

Developing more efficient and scalable synthetic routes

-

Exploring structure-activity relationships with systematic modifications

-

Investigating potential applications in emerging therapeutic areas

-

Examining the compound's utility as a building block for more complex molecules with enhanced properties

These research directions could significantly expand our understanding of the compound's utility in both basic research and applied contexts.

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed | Avoid ingestion, wash thoroughly after handling |

| Skin Irritation | Potential irritant | Avoid skin contact, use appropriate gloves |

| Eye Irritation | Potential irritant | Avoid eye contact, use eye protection |

| Respiratory | May cause respiratory irritation | Use in well-ventilated areas or with appropriate ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume